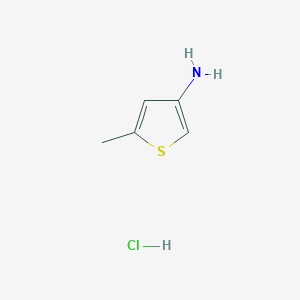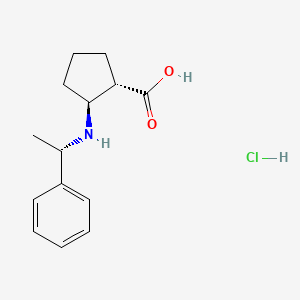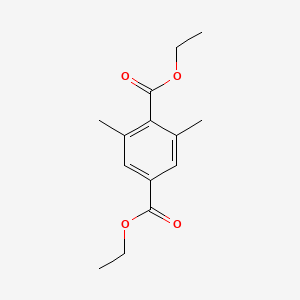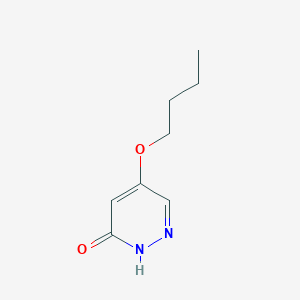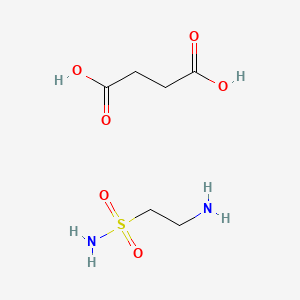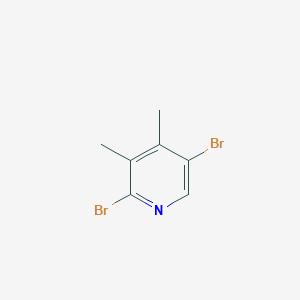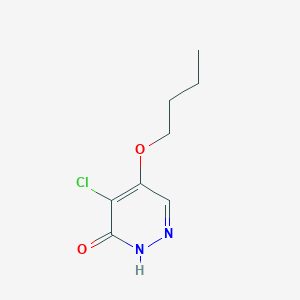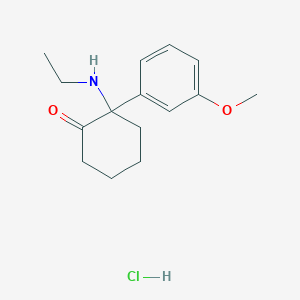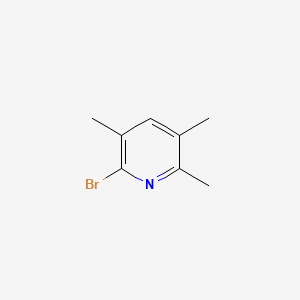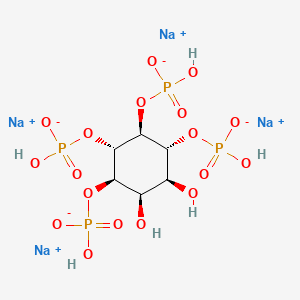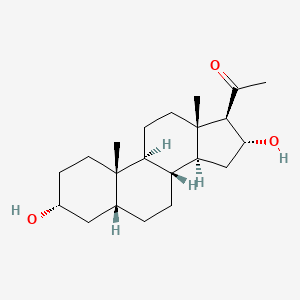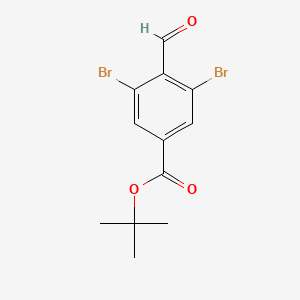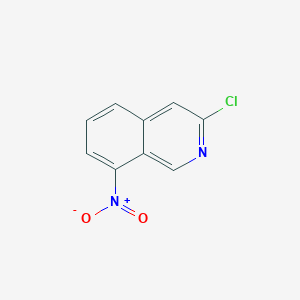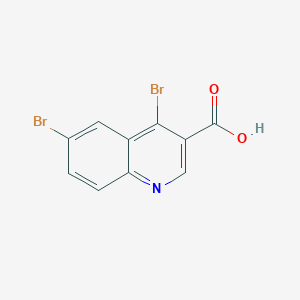
4,6-Dibromoquinoline-3-carboxylic acid
Vue d'ensemble
Description
4,6-Dibromoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Br2NO2 and a molecular weight of 330.96 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 4,6-Dibromoquinoline-3-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This core is substituted at the 4 and 6 positions with bromine atoms and at the 3 position with a carboxylic acid group .Applications De Recherche Scientifique
Antibacterial Properties
4,6-Dibromoquinoline-3-carboxylic acid derivatives have been noted for their antibacterial properties. Research indicates that specific polysubstituted compounds exhibit significant activities against both Gram-positive and Gram-negative bacteria, pointing towards a potential application in the development of antibacterial agents. The structure-activity relationships are pivotal in this aspect, guiding the synthesis of more effective compounds (Koga et al., 1980).
Interaction with NMDA Receptor
The compound also shows relevance in neurological studies, particularly concerning the NMDA receptor. Certain derivatives have demonstrated antagonist activity at the glycine site of this receptor. This interaction is crucial for understanding and potentially manipulating neurological pathways and disorders, offering a foundation for developing therapeutics in this domain (Carling et al., 1992).
Synthetic Applications
In the realm of synthetic chemistry, 4,6-Dibromoquinoline-3-carboxylic acid serves as a precursor or intermediate in the synthesis of complex molecules. Its reactivity and functional groups make it a valuable component in constructing more intricate molecular structures, contributing to various synthetic routes and product development (Kurasawa et al., 2014).
Photolabile Protecting Group
Interestingly, derivatives of 4,6-Dibromoquinoline-3-carboxylic acid have been used as photolabile protecting groups. These groups can be removed by light, a property exploited in the release of biologically active molecules in a controlled manner, finding applications in areas like drug delivery and the activation of biological signals in a spatiotemporal context (Fedoryak & Dore, 2002).
Orientations Futures
Propriétés
IUPAC Name |
4,6-dibromoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYXRZOXJQFRGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856367 | |
| Record name | 4,6-Dibromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromoquinoline-3-carboxylic acid | |
CAS RN |
1378254-96-6 | |
| Record name | 4,6-Dibromoquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




